molecular formula C12H2Cl6O B1329246 1,2,3,4,6,8-Hexachlorodibenzofuran CAS No. 69698-60-8

1,2,3,4,6,8-Hexachlorodibenzofuran

Cat. No.: B1329246
CAS No.: 69698-60-8
M. Wt: 374.9 g/mol
InChI Key: UCFGNWHERVQWMZ-UHFFFAOYSA-N
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Description

1,2,3,4,6,8-Hexachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are known for their environmental persistence and potential toxicity. This compound is characterized by the presence of six chlorine atoms attached to the dibenzofuran structure. It is often found as a by-product in various industrial processes, particularly those involving chlorinated compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,6,8-Hexachlorodibenzofuran can be synthesized through the chlorination of dibenzofuran. This process typically involves the reaction of dibenzofuran with chlorine gas under controlled conditions to ensure the selective chlorination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound often occurs inadvertently during the manufacture of other chlorinated compounds. For instance, it can be formed during the production of polychlorinated biphenyls (PCBs) and in the incineration of chlorinated organic materials .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,6,8-Hexachlorodibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield less chlorinated dibenzofurans .

Mechanism of Action

1,2,3,4,6,8-Hexachlorodibenzofuran exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates the transcription of various genes involved in xenobiotic metabolism, including those encoding cytochrome P450 enzymes. This leads to the induction of phase I and phase II detoxification enzymes, which can result in both detoxification and bioactivation of the compound .

Comparison with Similar Compounds

  • 1,2,3,4,7,8-Hexachlorodibenzofuran
  • 1,2,3,6,7,8-Hexachlorodibenzofuran
  • 2,3,4,6,7,8-Hexachlorodibenzofuran

Comparison: 1,2,3,4,6,8-Hexachlorodibenzofuran is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological activity. Compared to other hexachlorodibenzofurans, it may exhibit different toxicological profiles and environmental behaviors .

Properties

IUPAC Name

1,2,3,4,6,8-hexachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl6O/c13-3-1-4-6-7(15)8(16)9(17)10(18)12(6)19-11(4)5(14)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFGNWHERVQWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219986
Record name 1,2,3,4,6,8-Hexachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69698-60-8
Record name 1,2,3,4,6,8-Hexachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069698608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,6,8-Hexachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,6,8-HEXACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9A11M9ARZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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